2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-11-12(2)25-18(16(11)17(22)19-3)20-15(21)9-10-24-14-7-5-13(23-4)6-8-14/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJLMJQCIINUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCSC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with analogs documented in the provided evidence:
Hypothesized Properties Based on Evidence
4-Methoxyphenylthioether: This group is present in both the target compound and ’s nucleoside analog. In , the thioether linkage likely improves membrane permeability and metabolic stability compared to oxygen-based ethers . This suggests the target compound may exhibit enhanced bioavailability relative to non-sulfur analogs.
Thiophene vs. This divergence implies distinct target interactions (e.g., kinase vs. polymerase inhibition).
Limitations of Available Data
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step process:
Thiophene Core Formation : Start with alkylation or cyclization of pre-functionalized thiophene precursors (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) .
Sulfonamide Coupling : React with 4-methoxyphenylthiol derivatives via nucleophilic substitution or thioether formation under mild conditions (e.g., DCM, triethylamine) .
Amidation : Introduce the propanamido group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
- Yield Optimization : Use catalytic piperidine and acetic acid in Knoevenagel condensations to minimize side products . Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/isopropyl alcohol) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at N,4,5-thiophene positions) and amide bond conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-O stretches for sulfonamides) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISAs) .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to establish baseline toxicity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., solvent/DMSO concentration, cell passage number) .
- Structural Confirmation : Re-validate compound purity via HPLC (>95%) and compare with literature NMR data .
- Mechanistic Follow-Up : Use molecular docking to assess binding affinity variations due to conformational isomerism (e.g., Z/E configurations in acrylamido derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Functional Group Modifications :
- Replace the 4-methoxyphenylthio group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance enzyme inhibition .
- Vary methyl substituents on the thiophene core to assess steric effects on target binding .
- Pharmacophore Mapping : Use X-ray crystallography (if feasible) or comparative molecular field analysis (CoMFA) to identify critical interaction sites .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .
- Cellular Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., NF-κB pathway modulation in anti-inflammatory studies) .
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for amidation steps to improve reproducibility .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonamide coupling to reduce toxicity .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
